Sitamaquine tosylate

Descripción

Propiedades

IUPAC Name |

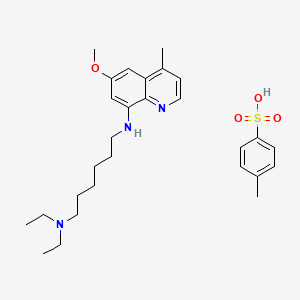

N',N'-diethyl-N-(6-methoxy-4-methylquinolin-8-yl)hexane-1,6-diamine;4-methylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H33N3O.C7H8O3S/c1-5-24(6-2)14-10-8-7-9-12-22-20-16-18(25-4)15-19-17(3)11-13-23-21(19)20;1-6-2-4-7(5-3-6)11(8,9)10/h11,13,15-16,22H,5-10,12,14H2,1-4H3;2-5H,1H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOBPWLFCZDGYKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCCCCCNC1=CC(=CC2=C(C=CN=C12)C)OC.CC1=CC=C(C=C1)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H41N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

515.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1019640-33-5 | |

| Record name | N,N-diethyl-N'-[4-methyl-6-(methyloxy)-8-quinolinyl]-1,6-hexanediamine 4-methylbenzenesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Sitamaquine Tosylate in Leishmania donovani

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Sitamaquine (B1681683), an 8-aminoquinoline (B160924) derivative, is an orally bioavailable drug candidate for the treatment of visceral leishmaniasis caused by Leishmania donovani. Its mechanism of action is multifactorial, primarily targeting the parasite's mitochondrion, leading to a cascade of events that culminate in an apoptosis-like cell death. This technical guide provides a comprehensive overview of the molecular and cellular mechanisms of sitamaquine's action, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

Core Mechanism: Mitochondrial Dysfunction

The primary mode of action of sitamaquine against Leishmania donovani is the disruption of mitochondrial function. This is initiated by the specific inhibition of succinate (B1194679) dehydrogenase (SDH) , also known as Complex II of the electron transport chain.[1][2][3] This inhibition disrupts the parasite's energy metabolism and triggers a series of downstream cytotoxic events.

Inhibition of Succinate Dehydrogenase (Complex II)

Sitamaquine acts as a dose-dependent inhibitor of SDH in L. donovani promastigotes.[1][2] This inhibition disrupts the flow of electrons in the respiratory chain, leading to a significant decrease in the parasite's ability to produce ATP through oxidative phosphorylation.

Depletion of Intracellular ATP

The inhibition of the electron transport chain by sitamaquine leads to a rapid and irreversible collapse of the intracellular ATP pool.[4][5] This bioenergetic collapse is a critical factor in the drug's leishmanicidal activity.

Depolarization of Mitochondrial Membrane Potential (ΔΨm)

A direct consequence of the disruption of the electron transport chain is the depolarization of the mitochondrial inner membrane potential (ΔΨm).[4][5] This is a key indicator of mitochondrial dysfunction and a commitment step towards cell death.

Induction of Oxidative Stress

The blockage of the electron transport chain at Complex II leads to an accumulation of electrons, which are then transferred to molecular oxygen, generating reactive oxygen species (ROS).[4][5] Sitamaquine treatment results in a time-dependent increase in ROS production in L. donovani.[5]

Elevation of Intracellular Calcium (Ca2+)

Mitochondrial dysfunction and oxidative stress are often linked to a loss of intracellular calcium homeostasis. Sitamaquine treatment leads to an increase in cytosolic Ca2+ levels in the parasite.[1][2]

Induction of Apoptosis-Like Cell Death

The culmination of mitochondrial dysfunction, oxidative stress, and elevated intracellular Ca2+ is the induction of a programmed cell death pathway in L. donovani that exhibits hallmarks of apoptosis in higher eukaryotes.[1][2]

Phosphatidylserine (B164497) (PS) Externalization

A key early marker of apoptosis is the translocation of phosphatidylserine from the inner to the outer leaflet of the plasma membrane. Sitamaquine treatment induces the exposure of PS on the surface of L. donovani promastigotes.[4][5]

DNA Fragmentation

A later event in the apoptotic cascade is the fragmentation of nuclear DNA. Flow cytometry analysis of sitamaquine-treated parasites reveals an increase in the population of cells with sub-G1 DNA content, indicative of DNA fragmentation.[1][2]

Drug Uptake and Efflux

Sitamaquine's efficacy is also dependent on its ability to accumulate within the parasite.

Cellular Accumulation

Sitamaquine is a lipophilic weak base that rapidly accumulates in the cytosol of L. donovani.[6] This accumulation is a sterol-independent process and is thought to be driven by an electrical gradient across the parasite's plasma membrane.[4][6]

Interaction with Cell Membranes

Sitamaquine interacts with the phospholipids (B1166683) of the Leishmania plasma membrane, showing a preference for anionic phospholipids such as phosphatidylinositol (PI) and phosphatidylglycerol (PG).[2][4] This interaction facilitates its entry into the cell.

Energy-Dependent Efflux

There is evidence for an energy-dependent efflux system that pumps sitamaquine out of the parasite.[4][6] The transporter responsible for this efflux has not yet been identified.[6]

Mechanism of Resistance

Resistance to sitamaquine in L. donovani has been linked to alterations in drug accumulation and lipid metabolism.[1] Resistant parasites show reduced cytosolic accumulation of the drug.[1] Furthermore, sitamaquine resistance is associated with significant changes in sterol and phospholipid metabolism, suggesting that alterations in these pathways may contribute to reduced drug efficacy.[1]

Quantitative Data

| Parameter | Value | Leishmania Stage | Reference |

| EC50 | 19.8 ± 1.9 μM | Promastigotes | [5] |

| Concentration for 50% ATP decrease | > 30 μM (at 10 min) | Promastigotes | [5] |

| Mitochondrial Depolarization | 3.1-fold decrease in Rhodamine 123 accumulation | Promastigotes | [5] |

| (100 μM sitamaquine for 15 min) | |||

| ROS Production | Time-dependent increase | Promastigotes | [5] |

| (at 100 μM sitamaquine) |

Experimental Protocols

Measurement of Intracellular ATP Levels

This protocol is based on a bioluminescence assay using a luciferase-expressing L. donovani strain.

-

Parasite Preparation: Culture luciferase-expressing L. donovani promastigotes to the late-log phase. Wash the parasites and resuspend them in a suitable buffer, such as HEPES-buffered saline (HBS), at a density of 2 x 10^7 cells/mL.

-

Luciferin Loading: Add the membrane-permeable DMNPE-luciferin to a final concentration of 25 μM.

-

Bioluminescence Measurement: Dispense the parasite suspension into a 96-well black microplate. Allow the luminescence to stabilize.

-

Drug Treatment: Add sitamaquine tosylate at various concentrations.

-

Data Acquisition: Monitor the luminescence over time using a luminometer. A decrease in luminescence corresponds to a drop in intracellular ATP levels.

Determination of Mitochondrial Membrane Potential (ΔΨm)

This protocol utilizes the fluorescent dye Rhodamine 123 and flow cytometry.

-

Parasite Treatment: Incubate L. donovani promastigotes with this compound (e.g., 50 μM or 100 μM) for a specified time (e.g., 15 minutes). Include an untreated control and a positive control for depolarization (e.g., 10 μM FCCP).

-

Dye Loading: Add Rhodamine 123 to a final concentration of 0.3 μg/mL and incubate for 5 minutes at 37°C.

-

Washing: Centrifuge the parasites to remove excess dye and resuspend them in fresh buffer.

-

Flow Cytometry: Analyze the fluorescence of the parasite population using a flow cytometer with excitation at 488 nm and emission at 525 nm. A decrease in fluorescence intensity indicates mitochondrial depolarization.

Detection of Reactive Oxygen Species (ROS)

This protocol uses the ROS-sensitive probe H2DCF-DA and flow cytometry.

-

Parasite Treatment: Treat L. donovani promastigotes with this compound (e.g., 100 μM) for different time points (e.g., 30, 60, 120 minutes). Include an untreated control and a positive control for ROS production (e.g., 10 μM oligomycin).

-

Probe Loading: Incubate the parasites with 2 μg/mL H2DCF-DA for 15 minutes at 28°C in the dark.

-

Flow Cytometry: Analyze the fluorescence of the parasites using a flow cytometer. An increase in fluorescence indicates an increase in intracellular ROS levels.

Assessment of Phosphatidylserine (PS) Externalization

This protocol employs Annexin (B1180172) V-FITC staining and flow cytometry.

-

Parasite Treatment: Incubate L. donovani promastigotes with this compound (e.g., 50 μM and 100 μM) for 1 hour.

-

Washing: Wash the parasites twice with PBS.

-

Staining: Resuspend the parasites in annexin binding buffer and add Annexin V-FITC and propidium (B1200493) iodide (PI) according to the manufacturer's instructions. Incubate in the dark.

-

Flow Cytometry: Analyze the stained parasites by flow cytometry. An increase in the Annexin V-positive/PI-negative population indicates early apoptosis.

Analysis of DNA Fragmentation

This protocol involves staining with a DNA-intercalating dye and flow cytometry.

-

Parasite Treatment: Treat L. donovani promastigotes with this compound for an extended period (e.g., 24 hours).

-

Fixation: Fix the parasites in ethanol.

-

Staining: Resuspend the fixed cells in a solution containing a DNA staining dye (e.g., propidium iodide) and RNase.

-

Flow Cytometry: Analyze the DNA content of the cells by flow cytometry. The appearance of a sub-G1 peak indicates the presence of cells with fragmented DNA.

Visualizations

Signaling Pathway of Sitamaquine-Induced Cell Death

Caption: Signaling pathway of sitamaquine action in Leishmania donovani.

Experimental Workflow for Assessing Mitochondrial Dysfunction

Caption: Workflow for analyzing sitamaquine-induced mitochondrial dysfunction.

Logical Relationship of Sitamaquine's Effects

Caption: Logical flow of sitamaquine's leishmanicidal effects.

References

- 1. Sitamaquine-resistance in Leishmania donovani affects drug accumulation and lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. The 8-aminoquinoline analogue sitamaquine causes oxidative stress in Leishmania donovani promastigotes by targeting succinate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. The 8-Aminoquinoline Analogue Sitamaquine Causes Oxidative Stress in Leishmania donovani Promastigotes by Targeting Succinate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanism of interaction of sitamaquine with Leishmania donovani - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Synthesis of Sitamaquine Tosylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sitamaquine, an 8-aminoquinoline (B160924) derivative, is a promising antileishmanial agent. This technical guide provides a comprehensive overview of the chemical structure and a plausible synthetic route for Sitamaquine tosylate. Detailed information on its chemical properties, biological activity against various Leishmania species, and its mechanism of action are presented. Experimental protocols for its synthesis are outlined, and key pathways are visualized to facilitate a deeper understanding for researchers in drug discovery and development.

Chemical Structure and Properties

This compound is the tosylate salt of N,N-diethyl-N'-(6-methoxy-4-methyl-8-quinolinyl)-1,6-hexanediamine. Its chemical structure consists of a substituted 8-aminoquinoline core linked to a diethylaminohexyl side chain. The tosylate salt form is often utilized for pharmaceutical development.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | N',N'-diethyl-N-(6-methoxy-4-methylquinolin-8-yl)hexane-1,6-diamine;4-methylbenzenesulfonic acid | [1] |

| Synonyms | WR-6026 tosylate, N-[6-(Diethylamino)hexyl]-6-methoxy-4-methylquinolin-8-amine tosylate | |

| CAS Number | 1019640-33-5 | [2] |

| Molecular Formula | C₂₈H₄₁N₃O₄S | |

| Molecular Weight | 515.71 g/mol | |

| SMILES String | CCN(CC)CCCCCCNC1=CC(=CC2=C(C=CN=C12)C)OC.CS(=O)(=O)C1=CC=C(C)C=C1 | |

| InChI Key | LOBPWLFCZDGYKW-UHFFFAOYSA-N |

Chemical Structure Diagram:

Caption: 2D structures of Sitamaquine and p-Toluenesulfonic acid.

Synthesis of this compound

The synthesis of this compound can be conceptualized as a two-part process: the synthesis of the 8-aminoquinoline core and the subsequent coupling with the diamine side chain, followed by salt formation. While a specific, detailed experimental protocol is not publicly available, a plausible synthetic route can be outlined based on known chemical transformations of 8-aminoquinolines and information from related patents.[2]

Synthesis Workflow Diagram:

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols (General Method)

Step 1: Synthesis of 8-Amino-6-methoxy-4-methylquinoline (Intermediate 2)

This intermediate can be prepared via a Skraup reaction using 4-methoxy-2-nitroaniline and glycerol to form 6-methoxy-8-nitro-4-methylquinoline (Intermediate 1), followed by reduction of the nitro group.

-

Skraup Reaction: 4-Methoxy-2-nitroaniline is reacted with glycerol in the presence of a dehydrating agent (e.g., sulfuric acid) and an oxidizing agent (e.g., arsenic pentoxide or the nitro compound itself) and ferrous sulfate. The mixture is heated to initiate the reaction, which is typically vigorous. After completion, the reaction mixture is cooled, diluted with water, and neutralized to precipitate the crude 6-methoxy-8-nitro-4-methylquinoline.

-

Reduction: The nitro group of 6-methoxy-8-nitro-4-methylquinoline is reduced to an amine. This can be achieved using various reducing agents, such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation (e.g., using Pd/C as a catalyst) in a suitable solvent like ethanol (B145695). After the reaction, the product is isolated by neutralization and extraction.

Step 2: Synthesis of Sitamaquine (Free Base)

The core amine (Intermediate 2) is then alkylated with a suitable side chain, such as 6-bromo-N,N-diethylhexan-1-amine hydrobromide.[2]

-

Coupling Reaction: 8-Amino-6-methoxy-4-methylquinoline is reacted with 6-bromo-N,N-diethylhexan-1-amine hydrobromide in a suitable solvent (e.g., a high-boiling alcohol like n-butanol or an aprotic polar solvent like DMF) in the presence of a base (e.g., potassium carbonate or triethylamine) to neutralize the hydrobromide and the HBr formed during the reaction. The reaction mixture is heated to drive the nucleophilic substitution to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed, and the crude product is worked up by extraction and purified, potentially by column chromatography.

Step 3: Formation of this compound (Final Product)

The purified Sitamaquine free base is converted to its tosylate salt.[2]

-

Salt Formation: The Sitamaquine free base is dissolved in a suitable solvent, such as ethanol or isopropanol. A solution of p-toluenesulfonic acid monohydrate (1 equivalent) in the same solvent is then added. The this compound salt typically precipitates out of the solution upon addition or after a period of stirring and/or cooling. The solid product is collected by filtration, washed with a cold solvent, and dried under vacuum.

Biological Activity and Mechanism of Action

Sitamaquine is primarily investigated for its activity against various species of Leishmania, the causative agent of leishmaniasis.

Table 2: In Vitro Activity of Sitamaquine against Leishmania Species

| Leishmania Species | EC₅₀ (µM) | Reference(s) |

| L. donovani | 9.5 - 19.8 | |

| L. infantum | 9.5 - 19.8 | |

| L. mexicana | 9.5 - 19.8 | |

| L. braziliensis | 9.5 - 19.8 | |

| L. tropica | 9.5 - 19.8 |

The primary mechanism of action of Sitamaquine against Leishmania parasites is the inhibition of mitochondrial complex II (succinate dehydrogenase).[3] This inhibition disrupts the electron transport chain, leading to a decrease in ATP production and an increase in the production of reactive oxygen species (ROS). The resulting oxidative stress is believed to induce apoptosis-like cell death in the parasite.

Signaling Pathway Diagram:

Caption: Mechanism of action of Sitamaquine in Leishmania.

Conclusion

This technical guide provides a detailed overview of the chemical structure, a plausible synthetic route, and the biological activity of this compound. The provided information, including structured data tables and diagrammatic representations of the synthesis and mechanism of action, serves as a valuable resource for researchers and professionals in the field of medicinal chemistry and drug development for neglected tropical diseases. Further research to delineate the precise synthetic conditions and to fully elucidate the downstream effects of mitochondrial complex II inhibition will be crucial for the optimization and clinical application of this promising antileishmanial compound.

References

The Genesis and Journey of Sitamaquine (WR-6026): An 8-Aminoquinoline's Path from Malaria Research to a Leishmaniasis Candidate

A Technical Guide on the Discovery, History, and Scientific Evaluation of Sitamaquine (B1681683)

Abstract

Sitamaquine (WR-6026), an 8-aminoquinoline (B160924) derivative, represents a significant chapter in the quest for effective oral therapies against visceral leishmaniasis (VL). Born out of an extensive antimalarial drug discovery program at the Walter Reed Army Institute of Research (WRAIR), its journey encapsulates the intricate process of drug repurposing, preclinical evaluation, and clinical development. This technical guide provides an in-depth exploration of the discovery and history of Sitamaquine, detailing its origins, mechanism of action, and the extensive preclinical and clinical research that has defined its profile as a potential anti-leishmanial agent. Through a comprehensive review of published data, this document offers researchers, scientists, and drug development professionals a structured overview of Sitamaquine's scientific trajectory, supported by quantitative data, experimental insights, and visual representations of its developmental and mechanistic pathways.

Discovery and Historical Development

The story of Sitamaquine begins not in the field of leishmaniasis, but in the global effort to combat malaria. It was first synthesized as part of a collaborative antimalarial program in the United States between 1944 and 1950, a program that also yielded the well-known drug primaquine.[1][2] The compound, designated WR-6026, emerged from the extensive screening efforts of the Walter Reed Army Institute of Research (WRAIR), an institution with a long history of developing medical countermeasures for military-relevant infectious diseases.[1][2][3][4][5][6][7]

The potential of 8-aminoquinolines against leishmaniasis was recognized more than half a century ago, with early studies demonstrating their efficacy against Leishmania donovani in hamster models.[1] This foundational knowledge paved the way for the later investigation of WR-6026 for leishmaniasis. In a strategic collaboration, WRAIR partnered with GlaxoSmithKline (formerly SmithKline Beecham) to develop Sitamaquine as an oral treatment for visceral leishmaniasis.[1][2][3][8] This partnership propelled the compound through preclinical and into clinical development, with Phase III trials initiated by March 2002.[8]

The development of Sitamaquine has been characterized by a slow and deliberate pace, primarily due to the need to thoroughly assess its safety profile, with particular attention to potential methemoglobinemia and nephrotoxicity, known side effects associated with 8-aminoquinolines.[1][9]

Mechanism of Action

The precise molecular targets of Sitamaquine in Leishmania parasites remain to be definitively identified.[1][9] However, extensive research has elucidated several key aspects of its mechanism of action. As a lipophilic weak base, Sitamaquine readily crosses the parasite's plasma membrane.[1][10][11]

The proposed mechanism involves a two-step process for entry into the parasite.[1][12] Initially, the positively charged Sitamaquine molecule interacts with the anionic polar head groups of the phospholipids (B1166683) in the parasite's membrane. This is followed by a hydrophobic interaction between the quinoline (B57606) ring of Sitamaquine and the acyl chains of the phospholipids, leading to its insertion into the lipid monolayer.[1] This process is reported to be energy- and sterol-independent.[1]

Once inside the parasite, Sitamaquine rapidly accumulates in acidic compartments, particularly the acidocalcisomes.[1][10][11][12] This accumulation leads to the alkalization of these organelles.[1][12] Interestingly, studies have shown that the antileishmanial activity of Sitamaquine is not directly correlated with its level of accumulation in acidocalcisomes, suggesting other cellular targets are at play.[1][10][11][12][13] A rapid collapse of the mitochondrial inner membrane potential has also been observed following Sitamaquine exposure.[1][12]

The mechanism of action of Sitamaquine is thought to be distinct from other anti-leishmanial drugs, as it has shown efficacy against Leishmania strains resistant to miltefosine (B1683995) and antimony.[9]

Preclinical and Clinical Evaluation

Sitamaquine has undergone extensive evaluation in both preclinical models and human clinical trials. Its activity has been demonstrated against various Leishmania species responsible for both visceral and cutaneous leishmaniasis in in-vitro settings.[1][14]

Preclinical Data

In-vitro studies have confirmed the antileishmanial properties of Sitamaquine dihydrochloride (B599025) against amastigotes of a range of Leishmania species.

| Leishmania Species | ED50 (µM) |

| Various species causing cutaneous or visceral leishmaniasis | 2.9 - 19.0 |

Table 1: In-vitro activity of Sitamaquine dihydrochloride against Leishmania amastigotes.[14]

Clinical Trials

Sitamaquine has been evaluated in several Phase II clinical trials for the treatment of visceral leishmaniasis, primarily in India, Kenya, and Brazil.[1][8][15][16][17][18] These trials have demonstrated its potential as an oral therapeutic, though with variable efficacy and some safety concerns.

A Phase II dose-ranging study in Kenya investigated daily doses from 1.75 to 3.0 mg/kg/day for 28 days.[15]

| Sitamaquine Dose (mg/kg/day) | Number of Patients (n) | Cure Rate at Day 180 (ITT) |

| 1.75 | 12 | 92% |

| 2.0 | 61 | 80% |

| 2.5 | 11 | 82% |

| 3.0 | 11 | 91% |

| Overall | 95 | 83% |

Table 2: Efficacy of Sitamaquine in a Phase II trial in Kenya.[15]

In India, a study involving 120 VL patients showed that Sitamaquine was well-tolerated at doses ranging from 1.5 to 3.0 mg/kg/day.[1] Another study in India investigated a 21-day course of 2 mg/kg/day and reported a final clinical cure rate of 85% at day 180.[19][20]

However, a Phase II trial in Brazil for visceral leishmaniasis caused by Leishmania chagasi showed less promising results, with a lack of increased efficacy at doses above 2 mg/kg/day and observations of nephrotoxicity.[17]

| Sitamaquine Dose (mg/kg/day) | Number of Patients (n) | Cure Rate |

| 1.0 | 4 | 0% |

| 1.5 | 6 | 17% |

| 2.0 | 6 | 67% |

| 2.5 | 5 | 20% |

| 3.25 | 1 | 0% |

Table 3: Efficacy of Sitamaquine in a Phase II trial in Brazil.[17]

Sitamaquine has also been investigated for the treatment of Pneumocystis carinii pneumonia (PCP) in HIV-infected individuals in a Phase I trial.[8][21]

Pharmacokinetics

Pharmacokinetic studies in humans have shown that Sitamaquine has a relatively short elimination half-life of about 26 hours, which is considered an advantage in preventing the rapid emergence of drug resistance.[1][9][12] This is in contrast to miltefosine, which has a much longer half-life of 150-200 hours.[1][22]

Studies in rat hepatic microsomal systems have identified two main metabolites: 8-(-6-ethylaminohexylamino)-6-methoxy-lepidine and 8-(-6-diethylaminohexylamino)-6-methoxy-4-hydroxy-methyl-quinoline.[1] The formation of these metabolites is dependent on NADPH and appears to be catalyzed by different cytochrome P450 isozymes.[1] In humans, the major urinary metabolite is the 4-CH₂OH derivative, with an elimination half-life of 29.1 hours, while a minor metabolite is the desethyl species.[12]

A study in India investigating the effect of food on Sitamaquine pharmacokinetics found no significant impact, allowing the drug to be taken regardless of meals.[19][20]

| Parameter | Sitamaquine (Day 21) | Desethyl-sitamaquine (Day 21) |

| AUC(0-τ) (ng.hr/mL) | 6,627 - 8,903 | 2,307 - 3,163 |

| Cmax (ng/mL) | 401 - 570 | 109 - 154 |

| t½ (hr) | 18.3 - 22.8 | 23.0 - 27.9 |

| tmax (hr) | 3.5 - 6 | 2 - 10 |

Table 4: Mean Day 21 Pharmacokinetic Parameters of Sitamaquine and its Metabolite.[19][20]

Safety and Tolerability

The most frequently reported adverse events in clinical trials have been vomiting, abdominal pain, and headache, each occurring in about 10% of patients.[1][15] A more serious side effect, cyanosis due to methemoglobinemia, was reported in 3% of patients in an Indian study and is a recognized risk for individuals with glucose-6-phosphate dehydrogenase (G6PD) deficiency.[1] Nephrotoxicity has also been observed, particularly at higher doses, and requires further investigation.[1][9][15][17]

Experimental Protocols

In-vitro Anti-leishmanial Activity Assay

The in-vitro efficacy of Sitamaquine is typically assessed against the amastigote stage of the Leishmania parasite, which is the clinically relevant form residing within host macrophages. A common protocol involves:

-

Macrophage Infection: A macrophage cell line (e.g., murine peritoneal macrophages) is infected with Leishmania promastigotes, which then transform into amastigotes within the host cells.

-

Drug Exposure: The infected macrophages are then exposed to serial dilutions of Sitamaquine dihydrochloride for a defined period.

-

Assessment of Parasite Load: The number of amastigotes per macrophage is quantified, often by microscopic examination after Giemsa staining.

-

ED50 Determination: The 50% effective dose (ED50), the concentration of the drug that reduces the parasite burden by 50% compared to untreated controls, is calculated.

Phase II Clinical Trial Design (Example: Kenyan Study)

The Phase II dose-increasing study in Kenya provides a representative example of the clinical trial methodology used to evaluate Sitamaquine:

-

Study Design: An open-label, dose-increasing study.

-

Patient Population: Patients with visceral leishmaniasis caused by Leishmania donovani.

-

Dosing Regimens: Patients received Sitamaquine daily for 28 days at one of four doses: 1.75, 2.0, 2.5, or 3.0 mg/kg/day.

-

Primary Efficacy Outcome: The primary endpoint was cure, defined as the absence of parasites in a splenic aspirate, in the intent-to-treat (ITT) population at day 180 post-treatment initiation.

-

Safety Monitoring: Patients were monitored for adverse events throughout the study.

Visualizations

Sitamaquine Development Timeline

Caption: A timeline illustrating the key stages in the discovery and development of Sitamaquine.

Proposed Mechanism of Action of Sitamaquine

Caption: A diagram illustrating the proposed mechanism of action of Sitamaquine in Leishmania parasites.

Conclusion

The discovery and development of Sitamaquine (WR-6026) provide a compelling case study in drug repurposing and the persistent effort required to bring a new therapeutic for a neglected tropical disease to fruition. Originating from antimalarial research, its journey has been marked by promising efficacy as an oral agent for visceral leishmaniasis, a significant advantage in resource-limited settings. However, the development has been tempered by safety considerations, particularly nephrotoxicity and methemoglobinemia, which have necessitated a cautious and thorough evaluation. While the precise molecular targets of Sitamaquine are still under investigation, our understanding of its mechanism of action, involving membrane interaction and disruption of parasite homeostasis, continues to evolve. The quantitative data from preclinical and clinical studies, as summarized in this guide, offer a clear perspective on its therapeutic window and the challenges that remain. The future of Sitamaquine will likely depend on a careful risk-benefit assessment and potentially its use in combination therapies to enhance efficacy and mitigate the risk of resistance. The story of Sitamaquine underscores the critical role of sustained research and collaboration between governmental and pharmaceutical entities in addressing the unmet medical needs of vulnerable populations worldwide.

References

- 1. Sitamaquine as a putative antileishmanial drug candidate: from the mechanism of action to the risk of drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. wrair.health.mil [wrair.health.mil]

- 5. Walter Reed Army Institute of Research (WRAIR): Fifty Years of Achievements That Impact Science and Society - PMC [pmc.ncbi.nlm.nih.gov]

- 6. DVIDS - Video - Walter Reed Army Institute of Research Mission Video [dvidshub.net]

- 7. Walter Reed Army Institute of Research (WRAIR) > Biomedical Research > Center for Infectious Disease Research > Experimental Therapeutics [wrair.health.mil]

- 8. Sitamaquine (GlaxoSmithKline/Walter Reed Army Institute) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Sitamaquine sensitivity in Leishmania species is not mediated by drug accumulation in acidocalcisomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Structures, Targets and Recent Approaches in Anti-Leishmanial Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Sitamaquine Sensitivity in Leishmania Species Is Not Mediated by Drug Accumulation in Acidocalcisomes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In-vitro and in-vivo studies on a topical formulation of sitamaquine dihydrochloride for cutaneous leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A phase II dose-increasing study of sitamaquine for the treatment of visceral leishmaniasis in Kenya - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Phase 2 trial of WR6026, an orally administered 8-aminoquinoline, in the treatment of visceral leishmaniasis caused by Leishmania chagasi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Phase 2 efficacy trial of an oral 8-aminoquinoline (WR6026) for treatment of visceral leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Pharmacokinetics of Oral Sitamaquine Taken with or without Food and Safety and Efficacy for Treatment of Visceral Leishmaniais: A Randomized Study in Bihar, India - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Pharmacokinetics of oral sitamaquine taken with or without food and safety and efficacy for treatment of visceral leishmaniais: a randomized study in Bihar, India - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. ClinicalTrials.gov [clinicaltrials.gov]

- 22. thomasdorlo.rbind.io [thomasdorlo.rbind.io]

Sitamaquine Tosylate: A Physicochemical and Solubility Profile

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties and solubility of sitamaquine (B1681683) tosylate, an investigational 8-aminoquinoline (B160924) antileishmanial agent. The information is intended for researchers, scientists, and professionals involved in drug development.

Physicochemical Properties

Table 1: Physicochemical Properties of Sitamaquine and its Salts

| Property | Value | Source |

| Molecular Formula | C₂₈H₄₁N₃O₄S | [1] |

| Molecular Weight | 515.71 g/mol | |

| Appearance | White to beige powder | |

| LogP (Sitamaquine free base) | 5.84 (experimental) | A 2009 study on sitamaquine's mechanism of action. |

| LogP (Sitamaquine tosylate) | 7.261 (calculated) | InvivoChem |

| Hydrogen Bond Donors | 2 | InvivoChem |

| Hydrogen Bond Acceptors | 7 | InvivoChem |

| Rotatable Bonds | 12 | InvivoChem |

| Purity | ≥98% (by HPLC) | |

| Storage Temperature | 2-8°C |

Solubility Profile

Sitamaquine is characterized as a weak lipophilic base.[2] Its solubility is influenced by the salt form and the solvent.

Table 2: Solubility of this compound

| Solvent | Solubility | Observations | Source |

| Water | 15 mg/mL | Clear solution | |

| DMSO | 2 mg/mL, ≥20 mg/mL, 30 mg/mL | Some conflicting data exists | [1] |

For comparison, the dihydrochloride (B599025) salt of sitamaquine exhibits a higher aqueous solubility of >100 mg/mL at 25°C. The solubility of this compound in physiological buffers at different pH values is not extensively documented in publicly available literature. However, as a weak base, its solubility is expected to increase in acidic conditions.

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of this compound are not widely published. However, this section outlines the standard methodologies that are typically employed for such characterizations.

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is a standard approach for determining the thermodynamic solubility of a compound.[3][4]

Protocol:

-

Preparation: An excess amount of this compound is added to a known volume of the desired solvent (e.g., purified water, phosphate-buffered saline at various pH values) in a sealed container.

-

Equilibration: The container is agitated at a constant temperature (e.g., 25°C or 37°C) for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.

-

Phase Separation: The suspension is filtered or centrifuged to separate the saturated solution from the excess solid.

-

Quantification: The concentration of this compound in the clear, saturated solution is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is expressed in units such as mg/mL or µg/mL.

Determination of Partition Coefficient (LogP) by HPLC

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. A common and rapid method for its estimation is by correlating its retention time on a reverse-phase HPLC column with those of reference compounds with known LogP values.[5]

Protocol:

-

System Preparation: An HPLC system equipped with a C18 column and a UV detector is used. The mobile phase is typically a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer.

-

Calibration: A series of standard compounds with well-established LogP values are injected onto the column, and their retention times are recorded. A calibration curve is generated by plotting the logarithm of the retention factor (k') against the known LogP values.

-

Sample Analysis: A solution of this compound is injected into the HPLC system under the same conditions, and its retention time is measured.

-

Calculation: The LogP of this compound is then calculated from its retention time using the calibration curve.

Determination of pKa by Potentiometric Titration

The pKa, or acid dissociation constant, is a critical parameter for understanding the ionization state of a drug at different pH values. For a weak base like sitamaquine, potentiometric titration is a suitable method for pKa determination.

Protocol:

-

Solution Preparation: A precise amount of this compound is dissolved in a suitable solvent, often a co-solvent system (e.g., water-methanol) for sparingly soluble compounds.

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl).

-

pH Monitoring: The pH of the solution is monitored continuously throughout the titration using a calibrated pH electrode.

-

Data Analysis: A titration curve is generated by plotting the pH against the volume of titrant added. The pKa is determined from the inflection point of the curve.

Visualizations

The following diagrams illustrate key conceptual frameworks relevant to the physicochemical characterization and mechanism of action of sitamaquine.

References

The Pharmacokinetics and Metabolism of Sitamaquine: A Preclinical Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sitamaquine (WR-6026) is an orally active 8-aminoquinoline (B160924) derivative that has been investigated for the treatment of visceral leishmaniasis. Understanding its absorption, distribution, metabolism, and excretion (ADME) profile in preclinical models is crucial for its development and for predicting its pharmacokinetic behavior in humans. This technical guide provides a comprehensive overview of the available preclinical data on the pharmacokinetics and metabolism of Sitamaquine. While specific quantitative pharmacokinetic parameters in animal models are not widely published, this guide synthesizes the known metabolic pathways and references the preclinical studies that have been conducted. Detailed methodologies for key in vitro and in vivo experiments are also presented to aid in the design of future studies.

Metabolism of Sitamaquine

In vitro studies using rat hepatic microsomal systems have been instrumental in elucidating the metabolic fate of Sitamaquine.[1] The metabolism is primarily oxidative and dependent on the presence of NADPH, indicating the involvement of the cytochrome P450 (CYP450) enzyme system.[1]

Two primary metabolites of Sitamaquine have been identified[1]:

-

8-(-6-ethylaminohexylamino)-6-methoxy-lepidine

-

8-(-6-diethylaminohexylamino)-6-methoxy-4-hydroxy-methyl-quinoline

The formation of these metabolites is catalyzed by different CYP450 isozymes.[1] The latter metabolite, a hydroxymethyl derivative, has also been reported as a major urinary metabolite, suggesting that renal excretion plays a role in the elimination of Sitamaquine metabolites.

The metabolic pathway of Sitamaquine is depicted in the following diagram:

Pharmacokinetics in Preclinical Models

Preclinical pharmacokinetic studies of Sitamaquine have been conducted in various animal models, including rodents (rats), dogs, and primates (monkeys), by institutions such as the Walter Reed Army Institute of Research and GlaxoSmithKline.[2] However, specific quantitative data from these studies, such as plasma concentration-time profiles and key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life), are not extensively available in the public domain.

Qualitative findings from these studies indicate that Sitamaquine is orally bioavailable. Safety and toxicology studies in dogs have revealed potential cardiovascular effects, while dose-ranging studies in monkeys have noted cardiomyocyte degeneration. These findings underscore the importance of careful dose selection and safety monitoring in clinical trials.

For illustrative purposes, the following table summarizes the pharmacokinetic parameters of Sitamaquine and its primary metabolite, desethyl-sitamaquine, observed in a human clinical study. This data can serve as a valuable reference point for preclinical-to-clinical translation.

Table 1: Mean Pharmacokinetic Parameters of Sitamaquine and Desethyl-Sitamaquine in Humans (Day 21)

| Parameter | Sitamaquine | Desethyl-Sitamaquine |

| AUC (0-τ) (ng·hr/mL) | 6,627 - 8,903 | 2,307 - 3,163 |

| Cmax (ng/mL) | 401 - 570 | 109 - 154 |

| t½ (hr) | 18.3 - 22.8 | 23.0 - 27.9 |

| Tmax (hr) | 3.5 - 6 | 2 - 10 |

Data from a randomized study in patients with visceral leishmaniasis receiving 2 mg/kg/day of oral Sitamaquine.

Experimental Protocols

This section outlines detailed methodologies for key experiments relevant to the preclinical pharmacokinetic and metabolic evaluation of Sitamaquine.

In Vitro Metabolism using Rat Liver Microsomes

Objective: To identify the primary metabolites of Sitamaquine and to determine the role of CYP450 enzymes in its metabolism.

Materials:

-

Sitamaquine

-

Rat liver microsomes (pooled from male Sprague-Dawley rats)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Phosphate (B84403) buffer (pH 7.4)

-

Acetonitrile (for reaction termination)

-

LC-MS/MS system for analysis

Procedure:

-

Prepare a stock solution of Sitamaquine in a suitable solvent (e.g., DMSO).

-

In a microcentrifuge tube, combine rat liver microsomes, phosphate buffer, and the Sitamaquine stock solution.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate the reaction mixture at 37°C with gentle shaking.

-

At various time points (e.g., 0, 15, 30, 60 minutes), terminate the reaction by adding ice-cold acetonitrile.

-

Centrifuge the samples to precipitate proteins.

-

Analyze the supernatant for the presence of Sitamaquine and its metabolites using a validated LC-MS/MS method.

-

Control experiments should be conducted in the absence of the NADPH regenerating system to confirm the role of CYP450 enzymes.

In Vivo Pharmacokinetic Study in a Canine Model

Objective: To determine the pharmacokinetic profile of Sitamaquine after oral administration in beagle dogs.

Animals:

-

Male and female beagle dogs, purpose-bred for research.

-

Animals should be fasted overnight prior to dosing.

Procedure:

-

Administer a single oral dose of Sitamaquine to the dogs (e.g., in a gelatin capsule).

-

Collect blood samples at predetermined time points (e.g., pre-dose, 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours post-dose) via a peripheral vein.

-

Process the blood samples to obtain plasma.

-

Store plasma samples at -80°C until analysis.

-

Quantify the plasma concentrations of Sitamaquine and its major metabolites using a validated LC-MS/MS method.

-

Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t½, etc.) using non-compartmental analysis.

Conclusion

References

An In-depth Technical Guide to the Molecular Targets of 8-Aminoquinolines in Protozoan Parasites

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a comprehensive examination of the molecular mechanisms of 8-aminoquinoline (B160924) compounds against key protozoan parasites, including Plasmodium, Leishmania, and Trypanosoma. It details the primary molecular targets, summarizes quantitative efficacy data, outlines key experimental protocols for target validation, and illustrates the underlying biochemical pathways and workflows.

Introduction: The 8-Aminoquinoline Class

The 8-aminoquinolines are a critical class of antiprotozoal drugs, indispensable for their activity against latent and transmissible stages of parasites.[1][2] Historically developed during the 1940s, this class includes primaquine (B1584692), the only drug approved for the radical cure of relapsing Plasmodium vivax and Plasmodium ovale malaria by targeting dormant liver-stage hypnozoites.[1][3][4] More recently, tafenoquine (B11912) has been approved for similar indications.[5] The therapeutic utility of 8-aminoquinolines extends to leishmaniasis and Chagas disease, although their precise mechanisms of action and molecular targets have been a subject of intense investigation.[6][7][8]

The activity of these compounds is intrinsically linked to their metabolic activation and their ability to induce catastrophic oxidative stress within the parasite, primarily by targeting mitochondrial functions.[3][9][10] This guide synthesizes the current understanding of these molecular interactions.

The Primary Molecular Target: The Parasite Mitochondrion

Overwhelming evidence points to the mitochondrion as the central hub for the antiprotozoal action of 8-aminoquinolines. Their mechanism is not one of simple competitive inhibition but rather a multi-step process involving metabolic activation, disruption of the electron transport chain (ETC), and the generation of overwhelming oxidative stress.[3][10]

Disruption of the Mitochondrial Electron Transport Chain (ETC)

The parasitic ETC is essential for ATP synthesis, pyrimidine (B1678525) biosynthesis, and maintaining cellular homeostasis.[11] 8-aminoquinolines and their metabolites physically interfere with this process, leading to a cascade of cytotoxic events.

-

Plasmodium Species: In Plasmodium, the primary target within the ETC is the cytochrome bc1 complex (Complex III) .[11][12] Inhibition at the quinol oxidation (Qo) site of this complex disrupts the electron flow from ubiquinol (B23937) to cytochrome c.[13] This blockage halts the ETC, leading to the collapse of the mitochondrial membrane potential (ΔΨm) and inhibiting pyrimidine biosynthesis, which is fatal to the parasite.[11][13]

-

Leishmania Species: In Leishmania donovani, the 8-aminoquinoline sitamaquine (B1681683) has been shown to directly inhibit succinate dehydrogenase (Complex II) of the respiratory chain.[6] This inhibition leads to a decrease in intracellular ATP levels and a collapse of the mitochondrial membrane potential.[6] Other 8-aminoquinolines like tafenoquine are also effective against Leishmania, likely through a similar mechanism involving mitochondrial disruption and ROS production.[5][14]

-

Trypanosoma cruzi: While less defined, the activity of 8-aminoquinolines against T. cruzi is also linked to mitochondrial dysfunction.[7][14] The parasite's metabolism is heavily reliant on amino acids and mitochondrial activity, making the ETC a plausible target.[15]

Generation of Reactive Oxygen Species (ROS)

A key consequence of ETC disruption is the production of high levels of reactive oxygen species (ROS). The current hypothesis for primaquine's action against Plasmodium liver stages involves a two-step relay:

-

Bioactivation: Host liver enzymes, particularly cytochrome P450 2D6 (CYP2D6), metabolize primaquine into reactive intermediates.[3][9]

-

Redox Cycling: These metabolites undergo redox cycling, leading to the formation of superoxide (B77818) anions (O₂•−) and hydrogen peroxide (H₂O₂), which cause massive oxidative stress.[3][9][16]

This oxidative burst damages essential cellular components, including lipids, proteins, and nucleic acids, ultimately leading to parasite death.[3]

Damage to Iron-Sulfur (Fe-S) Clusters

A direct downstream effect of ROS generation is the damage to labile iron-sulfur (Fe-S) clusters within essential parasite enzymes.[17][18] These clusters are notoriously sensitive to oxidative damage.[19] Studies using yeast models have shown that primaquine treatment leads to decreased activity of aconitase, an essential Fe-S cluster-containing enzyme.[17][19] This suggests that primaquine-induced ROS production targets and inactivates critical metabolic enzymes that are dependent on these Fe-S clusters for their function, contributing significantly to the drug's cytotoxicity.[10]

Visualizing the Molecular Mechanisms and Workflows

The following diagrams illustrate the key pathways and experimental logic involved in understanding the action of 8-aminoquinolines.

Caption: Figure 1: Proposed Mechanism of 8-Aminoquinoline Action in Plasmodium.

Caption: Figure 2: Workflow for 8-Aminoquinoline Target Validation.

Caption: Figure 3: Comparative Mitochondrial Targets of 8-AQs.

Quantitative Data on 8-Aminoquinoline Activity

The following tables summarize the in vitro efficacy of various 8-aminoquinoline compounds against different protozoan parasites. This data highlights the potent, low-micromolar to nanomolar activity characteristic of this drug class.

Table 1: In Vitro Efficacy of 8-Aminoquinolines against Plasmodium Species

| Compound | Parasite Strain | IC₅₀ | Reference |

|---|---|---|---|

| Primaquine | P. falciparum (K1, multi-drug resistant) | 0.61 µM | [20] |

| Tafenoquine | P. falciparum (asexual blood stage) | Varies by study | [5] |

| Analogue 4d | P. falciparum (K1, multi-drug resistant) | 0.20 µM | [20] |

| Analogue 4e | P. falciparum (K1, multi-drug resistant) | 0.21 µM | [21] |

| Analogue 46 | P. falciparum (D6, drug-sensitive) | 20 ng/mL | [22] |

| Analogue 46 | P. falciparum (W2, drug-resistant) | 22 ng/mL |[22] |

Table 2: In Vitro Efficacy of 8-Aminoquinolines against Leishmania and Trypanosoma Species

| Compound | Parasite Species | Life Stage | IC₅₀ | Reference |

|---|---|---|---|---|

| Tafenoquine | Leishmania donovani | Amastigotes | 0.1 - 4.0 µM | [14] |

| Tafenoquine | Trypanosoma cruzi | Amastigotes | 21.9 µM | [14] |

| Sitamaquine | Leishmania donovani | Promastigotes | Varies by study | [6] |

| Analogue 4e | T. b. rhodesiense | Trypomastigotes | 7.01 µM | [20][21] |

| Various Analogues | Leishmania donovani | Promastigotes | 1.6 - 32 µg/mL |[23] |

Detailed Experimental Protocols

The validation of the molecular targets of 8-aminoquinolines relies on a suite of specialized cellular and biochemical assays. Below are detailed methodologies for key experiments.

Protocol: Measurement of Mitochondrial Membrane Potential (ΔΨm)

This protocol assesses mitochondrial health by measuring the electrochemical potential across the inner mitochondrial membrane, which is disrupted by ETC inhibitors.

-

Objective: To quantify the loss of ΔΨm in parasites following treatment with an 8-aminoquinoline.

-

Principle: Cationic fluorescent dyes such as TMRM (Tetramethylrhodamine, Methyl Ester) or Rhodamine 123 accumulate in active mitochondria with a high negative membrane potential.[24] A loss of potential (depolarization) results in the diffusion of the dye out of the mitochondria and a corresponding decrease in fluorescence intensity.[25] The ratiometric dye JC-1 can also be used, which forms red aggregates in healthy mitochondria and exists as green monomers in the cytoplasm of apoptotic cells with depolarized mitochondria.[26]

-

Methodology:

-

Parasite Preparation: Culture parasites (Plasmodium-infected erythrocytes, Leishmania promastigotes, etc.) to the desired density and stage. Isolate parasites from host cells if necessary.

-

Drug Treatment: Incubate parasite cultures with a range of concentrations of the 8-aminoquinoline compound (and a vehicle control) for a predetermined time course (e.g., 1, 3, 6 hours). A positive control for depolarization, such as CCCP (carbonyl cyanide m-chlorophenyl hydrazone), should be included.[27]

-

Dye Incubation: Harvest the parasites by centrifugation and wash with a suitable buffer (e.g., PBS). Resuspend the parasites in buffer containing the fluorescent dye (e.g., 100-200 nM TMRM or 1-2 µM JC-1). Incubate in the dark at the parasite's optimal temperature (e.g., 37°C) for 15-30 minutes.

-

Data Acquisition: Analyze the fluorescence of the parasite population using a flow cytometer or fluorescence microscope.[25]

-

Flow Cytometry: For TMRM, measure the decrease in fluorescence in the appropriate channel (e.g., PE or FITC). For JC-1, measure the shift from red fluorescence (aggregates) to green fluorescence (monomers).

-

Fluorescence Microscopy: Visually inspect the localization and intensity of the fluorescent signal within the parasite's mitochondrion.

-

-

Analysis: Quantify the percentage of the parasite population exhibiting decreased fluorescence (depolarized mitochondria) compared to the untreated control.

-

Protocol: Measurement of Intracellular Reactive Oxygen Species (ROS)

This assay quantifies the level of oxidative stress induced by 8-aminoquinoline treatment.

-

Objective: To measure the generation of intracellular ROS in parasites.

-

Principle: The cell-permeable probe 2′,7′-dichlorofluorescin diacetate (DCFH-DA) is non-fluorescent until it is deacetylated by intracellular esterases to DCFH.[28] In the presence of ROS (like H₂O₂), DCFH is oxidized to the highly fluorescent compound 2′,7′-dichlorofluorescein (DCF).[28][29] The intensity of the fluorescence is proportional to the amount of ROS produced.

-

Methodology:

-

Parasite Preparation and Drug Treatment: Prepare and treat parasites with the 8-aminoquinoline compound as described in Protocol 5.1. Include a vehicle control and a positive control for ROS induction (e.g., H₂O₂).

-

Probe Loading: After drug incubation, harvest the parasites and wash them with a buffer. Resuspend the parasites in a buffer containing 5-10 µM DCFH-DA.

-

Incubation: Incubate the parasites with the probe for 30-60 minutes in the dark at the appropriate temperature.

-

Data Acquisition: Wash the parasites to remove excess probe. Analyze the fluorescence intensity of the DCF signal using a flow cytometer (typically in the FITC channel) or a fluorescence plate reader.

-

Analysis: Calculate the mean fluorescence intensity (MFI) for each treatment group. An increase in MFI relative to the untreated control indicates an increase in ROS production.

-

Protocol: In Vitro Cytochrome bc1 Complex (Complex III) Activity Assay

This biochemical assay directly measures the inhibitory effect of a compound on the enzymatic activity of the target complex.

-

Objective: To determine if an 8-aminoquinoline or its metabolite directly inhibits the activity of the cytochrome bc1 complex.

-

Principle: The activity of the cytochrome bc1 complex is measured by monitoring the reduction of cytochrome c, which is the natural electron acceptor for the complex. The assay uses a synthetic substrate, such as decylubiquinol (DBH₂), to donate electrons to the complex. The reduction of oxidized cytochrome c (Fe³⁺) to its reduced form (Fe²⁺) is monitored spectrophotometrically by measuring the increase in absorbance at 550 nm.

-

Methodology:

-

Mitochondrial Isolation: Isolate mitochondria from a high-yield parasite culture or a model organism (like S. cerevisiae) expressing the parasite's cytochrome b. This is typically done through cell lysis followed by differential centrifugation.

-

Assay Preparation: Prepare an assay buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4) containing oxidized cytochrome c, and KCN (to inhibit Complex IV and prevent re-oxidation of cytochrome c).

-

Inhibition Step: Add the isolated mitochondria to the assay buffer. Pre-incubate aliquots with various concentrations of the 8-aminoquinoline compound (or its pre-synthesized metabolite) and a vehicle control.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the electron donor substrate, decylubiquinol.

-

Spectrophotometric Measurement: Immediately begin monitoring the increase in absorbance at 550 nm over time using a spectrophotometer. The rate of increase is proportional to the activity of the cytochrome bc1 complex.

-

Analysis: Calculate the initial rate of reaction for each inhibitor concentration. Plot the percentage of inhibition against the compound concentration to determine the IC₅₀ value, representing the concentration required to inhibit 50% of the enzyme's activity.

-

Conclusion and Future Directions

The molecular mechanism of 8-aminoquinolines against protozoan parasites is centered on the disruption of mitochondrial function. By targeting the electron transport chain—specifically Complex III in Plasmodium and Complex II in Leishmania—these compounds trigger a lethal cascade of events, including the collapse of the mitochondrial membrane potential and the generation of massive oxidative stress. This oxidative burst further damages critical components like Fe-S cluster proteins, ensuring parasite death.

While the central role of the mitochondrion is well-established, further research is needed to:

-

Elucidate Metabolites: Fully identify the specific redox-active metabolites of different 8-aminoquinolines and their relative contributions to efficacy and toxicity.

-

Define Targets in T. cruzi: Precisely identify the primary molecular target(s) in Trypanosoma cruzi to enable rational drug design.

-

Overcome Resistance: Understand the mechanisms by which parasites may develop resistance to these mitochondrial inhibitors.

A deeper understanding of these molecular interactions, facilitated by the experimental approaches outlined in this guide, will be crucial for the development of next-generation 8-aminoquinolines with improved efficacy, broader utility, and reduced toxicity profiles.[8]

References

- 1. Pharmacology of 8-aminoquinolines. | Semantic Scholar [semanticscholar.org]

- 2. journals.asm.org [journals.asm.org]

- 3. What is the mechanism of Primaquine Phosphate? [synapse.patsnap.com]

- 4. Pharmacology of 8-aminoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tafenoquine: A Step toward Malaria Elimination - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The 8-Aminoquinoline Analogue Sitamaquine Causes Oxidative Stress in Leishmania donovani Promastigotes by Targeting Succinate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Evidence that certain 8-aminoquinolines are potentially effective drugs against Chagas disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 8-Aminoquinolines: future role as antiprotozoal drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. research.lstmed.ac.uk [research.lstmed.ac.uk]

- 10. mdpi.com [mdpi.com]

- 11. Inhibition of Cytochrome bc1 as a Strategy for Single-Dose, Multi-Stage Antimalarial Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Inhibiting Plasmodium cytochrome bc1: a complex issue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Antileishmanial and antitrypanosomal activities of the 8-aminoquinoline tafenoquine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Amino acid metabolic routes in Trypanosoma cruzi: possible therapeutic targets against Chagas' disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Oxidative Stress in Parasitic Diseases—Reactive Oxygen Species as Mediators of Interactions between the Host and the Parasites - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The antimalarial drug primaquine targets Fe–S cluster proteins and yeast respiratory growth - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. The antimalarial drug primaquine targets Fe-S cluster proteins and yeast respiratory growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Synthesis and In Vitro Antiprotozoan Evaluation of 4-/8-Aminoquinoline-based Lactams and Tetrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Mitochondrial Membrane Potential in a Small Subset of Artemisinin-Induced Dormant Plasmodium falciparum Parasites In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

- 29. Methods for the detection of reactive oxygen species - Analytical Methods (RSC Publishing) [pubs.rsc.org]

Unraveling the Dynamics of Sitamaquine in Leishmania: An In-depth Technical Guide to Accumulation and Efflux Mechanisms

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the mechanisms of sitamaquine (B1681683) accumulation and efflux in Leishmania, the causative agent of leishmaniasis. This document provides a thorough examination of the current understanding of how this promising oral antileishmanial drug enters and is expelled from the parasite, crucial knowledge for overcoming drug resistance and optimizing therapeutic strategies.

Introduction

Sitamaquine, an 8-aminoquinoline (B160924) derivative, has been a candidate for the oral treatment of visceral leishmaniasis. Its efficacy is intrinsically linked to its ability to accumulate within the Leishmania parasite and reach its molecular targets. However, the parasite's sophisticated mechanisms for drug efflux present a significant challenge, contributing to the potential for drug resistance. This technical guide synthesizes the existing research on the intricate interplay between sitamaquine accumulation and efflux in Leishmania, providing a detailed overview of the underlying cellular and molecular processes.

Sitamaquine Accumulation in Leishmania

The entry of sitamaquine into Leishmania promastigotes is a rapid process, primarily driven by diffusion along an electrical gradient. This initial accumulation is characterized by a two-step interaction with the parasite's plasma membrane.[1][2] First, the positively charged sitamaquine molecule interacts with the anionic polar head groups of membrane phospholipids (B1166683).[1][2] This is followed by the insertion of the hydrophobic quinoline (B57606) ring into the lipid monolayer, facilitated by hydrophobic interactions with the acyl chains of the phospholipids.[1][2]

Notably, this accumulation process is independent of both energy and sterols, as demonstrated by studies where depletion of ATP or membrane sterols did not significantly affect sitamaquine uptake.[1][3] While sitamaquine is found in the cytosol, it also concentrates in acidic intracellular compartments, particularly the acidocalcisomes.[4][5] However, research indicates that this accumulation in acidocalcisomes is not directly correlated with the drug's leishmanicidal activity.[4][5]

Quantitative Analysis of Sitamaquine Accumulation

The accumulation of sitamaquine varies between different Leishmania species and is significantly impacted by the development of drug resistance.

| Parameter | Leishmania Species/Strain | Value | Reference |

| EC50 | L. donovani | 19.8 µM | [4] |

| L. infantum | 9.5 µM | [4] | |

| L. tropica | 11.4 - 16 µM | [6] | |

| L. major (amastigotes) | 3.9 - 4.3 µM | [4] | |

| Accumulation (Cytosol vs. Membrane) | L. donovani (Wild-Type) | 10-fold higher in cytosol | [3] |

| L. donovani (Sitamaquine-Resistant) | 1.4-fold higher in cytosol | [3] |

Sitamaquine Efflux: An Energy-Dependent Countermeasure

Leishmania parasites possess an efficient, energy-dependent mechanism to expel sitamaquine, thereby reducing its intracellular concentration. This efflux is inhibited under energy-depleted conditions, such as in the absence of glucose, leading to a three-fold increase in intracellular sitamaquine levels.[1][3] The rapid nature of this efflux strongly suggests the involvement of a yet-to-be-fully-characterized membrane transporter protein.[1]

Interaction with ABC Transporters

While the primary sitamaquine efflux pump remains unidentified, studies have revealed that sitamaquine can interact with and modulate the function of certain ATP-binding cassette (ABC) transporters in Leishmania. These transporters are well-known mediators of multidrug resistance.

Sitamaquine has been shown to reverse miltefosine (B1683995) resistance in a Leishmania tropica line that overexpresses the ABC transporter LMDR1.[7][8] It achieves this by inhibiting the LMDR1-mediated efflux of miltefosine.[7][8] Importantly, sitamaquine itself does not appear to be a substrate for LMDR1.[7][8] Furthermore, sitamaquine can also modulate the activity of MRPA, another ABC transporter implicated in antimony resistance.[7] Non-leishmanicidal concentrations of sitamaquine were found to significantly lower the resistance factor for trivalent antimony in Leishmania overexpressing MRPA.[7]

Mechanisms of Sitamaquine Resistance

Resistance to sitamaquine in Leishmania donovani is associated with a significant reduction in drug accumulation. In resistant strains, the accumulation of sitamaquine in the cytosol is markedly lower compared to wild-type parasites.[3] This reduced accumulation is not due to a decrease in the anionic phospholipids that facilitate initial uptake, but rather appears to be linked to an increase in sitamaquine efflux.[3] Furthermore, sitamaquine-resistant parasites exhibit significant alterations in their sterol and phospholipid metabolism.[3]

Experimental Protocols

Sitamaquine Accumulation Assay using [14C]Sitamaquine

This protocol details the measurement of sitamaquine accumulation in Leishmania promastigotes using a radiolabeled drug.

Materials:

-

Leishmania promastigotes

-

HEPES-buffered saline (HBS): 21 mM HEPES, 0.7 mM Na2HPO4, 137 mM NaCl, 5 mM KCl, 6 mM dextrose, pH 7.0

-

[14C]Sitamaquine (5 µM)

-

Nonradioactive sitamaquine

-

Phosphate-buffered saline (PBS)

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Wash Leishmania promastigotes twice with PBS and resuspend in HBS to a final concentration of 2 x 10^7 parasites/ml.[4]

-

Incubate the parasite suspension at 28°C (or 4°C for temperature-dependence studies) with 5 µM [14C]sitamaquine for 15 minutes.[4] To study competitive inhibition, incubate in the presence of varying concentrations of nonradioactive sitamaquine.[4]

-

Following incubation, immediately place the samples on ice to stop the uptake process.[4]

-

To differentiate between intracellular and membrane-bound drug, samples can be washed with a high concentration (e.g., 100 µM) of nonradioactive sitamaquine.[4]

-

Pellet the cells by centrifugation.

-

Resuspend the cell pellet in an appropriate volume of PBS.

-

Add scintillation fluid to the cell suspension.

-

Measure the radioactivity using a scintillation counter.

MTT Assay for Sitamaquine Susceptibility

This colorimetric assay is used to determine the concentration of sitamaquine that inhibits the growth of Leishmania parasites by 50% (EC50).

Materials:

-

Leishmania promastigotes or amastigotes

-

Appropriate culture medium (e.g., RPMI 1640)

-

Sitamaquine stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS)

-

MTT solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol (B130326) or DMSO)

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Seed Leishmania parasites in a 96-well plate at a desired density (e.g., 2 x 10^6 parasites/well for promastigotes).[9][10]

-

Add serial dilutions of sitamaquine to the wells. Include control wells with no drug.

-

Incubate the plate for 72 hours at 28°C for promastigotes or 37°C for amastigotes.[4]

-

After incubation, add MTT solution to each well (e.g., 50 µl of 5 mg/ml solution).[10]

-

Incubate the plate for 3-4 hours at the appropriate temperature to allow the formation of formazan (B1609692) crystals.[10][11]

-

Add MTT solvent to each well to dissolve the formazan crystals (e.g., 150 µl).[10]

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[10]

-

Read the absorbance at a wavelength of 570-590 nm using a microplate reader.[10][12]

-

Calculate the EC50 value by plotting the absorbance against the drug concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Signaling Pathways and Logical Relationships

References

- 1. academic.oup.com [academic.oup.com]

- 2. Current leishmaniasis drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sitamaquine-resistance in Leishmania donovani affects drug accumulation and lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sitamaquine Sensitivity in Leishmania Species Is Not Mediated by Drug Accumulation in Acidocalcisomes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sitamaquine sensitivity in Leishmania species is not mediated by drug accumulation in acidocalcisomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Sitamaquine Overcomes ABC-Mediated Resistance to Miltefosine and Antimony in Leishmania - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sitamaquine overcomes ABC-mediated resistance to miltefosine and antimony in Leishmania - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. cyrusbio.com.tw [cyrusbio.com.tw]

- 11. merckmillipore.com [merckmillipore.com]

- 12. MTT assay protocol | Abcam [abcam.com]

Antileishmanial Spectrum of Activity for Sitamaquine Tosylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sitamaquine (B1681683) (WR-6026), an 8-aminoquinoline (B160924) analogue, is an orally active antileishmanial agent that has undergone clinical development for the treatment of visceral leishmaniasis. This technical guide provides a comprehensive overview of the antileishmanial spectrum of activity of sitamaquine tosylate, detailing its in vitro and in vivo efficacy against various Leishmania species. The document outlines key experimental protocols for assessing antileishmanial activity and delves into the current understanding of sitamaquine's mechanism of action. Quantitative data are presented in structured tables for comparative analysis, and logical workflows and signaling pathways are visualized through diagrams to facilitate comprehension.

Introduction

Leishmaniasis is a vector-borne parasitic disease caused by protozoa of the genus Leishmania. The disease manifests in several forms, with visceral leishmaniasis (VL) being the most severe and fatal if left untreated.[1] The limitations of current therapies, including parenteral administration, toxicity, and emerging resistance, have driven the search for new, effective, and orally bioavailable drugs.[1] Sitamaquine, an 8-aminoquinoline, has been investigated as a promising oral therapeutic agent, primarily for VL.[2][3] This guide synthesizes the available data on its activity spectrum and the methodologies used for its evaluation.

In Vitro Antileishmanial Activity

Sitamaquine has demonstrated activity against both the promastigote (insect stage) and, more importantly, the clinically relevant amastigote (mammalian stage) forms of various Leishmania species.

Activity Against Amastigotes

In vitro assays confirm that sitamaquine is active against a range of Leishmania species that cause both visceral and cutaneous leishmaniasis.[4][5] The 50% effective dose (ED50) values against intracellular amastigotes typically range from 2.9 to 19.0 µM.[2][4][5]

Table 1: In Vitro Activity of Sitamaquine Against Leishmania Amastigotes

| Leishmania Species | Host Cell | Activity Metric | Value (µM) | Reference(s) |

| Multiple Species | Macrophages | ED50 | 2.9 - 19.0 | [2][4][5] |

Activity Against Promastigotes

Sitamaquine also exhibits activity against the promastigote stage of the parasite. The 50% effective concentration (EC50) values for promastigotes show variability among different Leishmania species, with reported values ranging from 9.5 to 19.8 µM in one study and from 5.7 to 75.7 µM in another.[6] Under specific experimental conditions, L. infantum was found to be the most sensitive, while L. donovani was the least sensitive.[6] One study determined the EC50 of sitamaquine for L. donovani promastigotes to be 19.8 ± 1.9 μM.[7]

Table 2: In Vitro Activity of Sitamaquine Against Leishmania Promastigotes

| Leishmania Species | Activity Metric | Value (µM) | Reference(s) |

| Multiple Species | EC50 | 5.7 - 75.7 | [6] |

| L. infantum | EC50 | 9.5 | [6] |

| L. donovani | EC50 | 19.8 | [6][7] |

In Vivo Antileishmanial Activity

Sitamaquine has primarily been developed for its oral efficacy against visceral leishmaniasis.[2][3] In hamster models, sitamaquine was found to be significantly more effective against L. donovani than meglumine (B1676163) antimoniate.[1] However, its efficacy in in-vivo models of cutaneous leishmaniasis has been limited, with topical formulations failing to slow lesion progression or reduce parasite burden in L. major infected BALB/c mice.[4][5]

Clinical Trials in Visceral Leishmaniasis

Phase II clinical trials have been conducted to evaluate the safety and efficacy of oral sitamaquine for the treatment of VL.

-

Kenya: An initial study in 16 patients with kala-azar (VL) showed a 50% cure rate after 28 days of treatment with 1 mg/kg/day.[1][8][9] The therapy was associated with minimal toxicity, with adverse effects including gastrointestinal distress, headache, and methemoglobinemia.[8][9]

-

Brazil: A dose-escalating study in patients with VL caused by L. chagasi showed varying cure rates at different dosages, with the highest efficacy (67%) observed at 2.0 mg/kg/day for 28 days.[10] However, nephrotoxicity was observed at higher doses (≥2.5 mg/kg/day).[10]

-

India: A phase II study involving Brazilian patients showed an 87% final cure rate across different dosages.[1]

Mechanism of Action

The antileishmanial action of sitamaquine involves several steps, from its entry into the parasite to the induction of a lethal cascade.

Drug Uptake and Accumulation

Sitamaquine, being a lipophilic weak base, enters Leishmania parasites without the involvement of a specific transporter.[2] Its accumulation occurs along an electrical gradient and involves a two-step interaction with the plasma membrane: an initial electrostatic interaction with anionic phospholipids (B1166683) followed by a deeper hydrophobic insertion into the lipid monolayer.[2] The drug then rapidly accumulates in the cytosol.[11][12][13] Interestingly, sitamaquine also concentrates in acidic organelles called acidocalcisomes.[6][14] However, the level of accumulation in these organelles does not appear to correlate with the drug's antileishmanial activity.[6] The parasite also possesses an energy-dependent efflux mechanism to expel the drug, suggesting the involvement of a yet-to-be-identified transporter.[11][12][13]

Molecular Targets and Cellular Effects

The primary molecular target of sitamaquine in Leishmania donovani is believed to be the mitochondrial complex II (succinate dehydrogenase) of the respiratory chain.[7][14] Inhibition of this complex leads to a cascade of downstream events:

-

A rapid decrease in intracellular ATP levels, leading to a bioenergetic collapse.[7]

-

A decrease in the mitochondrial electrochemical potential.[7]

-

An increase in reactive oxygen species (ROS) and intracellular Ca2+ levels, inducing oxidative stress.[7]

-